2-[Methyl(4-methylphthalazin-1-yl)amino]cyclobutan-1-ol
Description
2-[Methyl(4-methylphthalazin-1-yl)amino]cyclobutan-1-ol is a synthetic organic compound characterized by a phthalazine core fused with a cyclobutanol moiety. The phthalazine ring, a bicyclic aromatic system containing two nitrogen atoms, is substituted at the 1-position with a methylamino group, which is further linked to a cyclobutanol ring.
The compound’s crystallographic and structural properties may have been determined using the SHELX software suite, a widely recognized tool for small-molecule refinement and crystallographic analysis . Its synthesis likely involves multi-step organic reactions, including cyclization and amination steps, though procedural details are absent in the evidence.
Properties
IUPAC Name |
2-[methyl-(4-methylphthalazin-1-yl)amino]cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-9-10-5-3-4-6-11(10)14(16-15-9)17(2)12-7-8-13(12)18/h3-6,12-13,18H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERISIWZZUHVAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)N(C)C3CCC3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(4-methylphthalazin-1-yl)amino]cyclobutan-1-ol typically involves the reaction of 4-methylphthalazin-1-amine with cyclobutanone in the presence of a methylating agent. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(4-methylphthalazin-1-yl)amino]cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclobutanol ring can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a cyclobutanone derivative, while reduction may produce a cyclobutanol derivative with different substituents.
Scientific Research Applications
2-[Methyl(4-methylphthalazin-1-yl)amino]cyclobutan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[Methyl(4-methylphthalazin-1-yl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 2-[Methyl(4-methylphthalazin-1-yl)amino]cyclobutan-1-ol, a comparative analysis with structurally analogous compounds is essential. Below is a detailed comparison based on available evidence:
Structural and Functional Comparison
Key Observations
Core Heterocycles :
- The phthalazine core in the target compound offers distinct electronic properties compared to the purine scaffold in olomoucine II. Phthalazines are less common in natural products but are increasingly explored in drug design due to their planar aromaticity and nitrogen-rich environment, which enhance binding to enzymatic pockets .
- Purines, like those in olomoucine II, are ubiquitous in biological systems (e.g., ATP, DNA), making them privileged scaffolds for kinase inhibitors. Olomoucine II’s efficacy as a CDK inhibitor is well-documented, whereas the target compound’s activity remains speculative without direct evidence.
In contrast, olomoucine II’s hydroxybenzylamino group facilitates π-π stacking and hydrogen bonding with kinase active sites .
Synthetic Challenges: The cyclobutanol moiety in the target compound likely necessitates advanced synthetic strategies (e.g., [2+2] cycloadditions or ring contractions), whereas olomoucine II’s synthesis relies on purine functionalization via nucleophilic substitutions, a more established methodology .
Research Findings and Limitations
- Biological Activity : While olomoucine II’s kinase inhibition is proven, the target compound’s pharmacological profile remains unverified. Further studies are needed to assess its binding affinity, selectivity, and toxicity.
Biological Activity
2-[Methyl(4-methylphthalazin-1-yl)amino]cyclobutan-1-ol is a chemical compound with the molecular formula C14H17N3O. It features a cyclobutanol ring linked to a phthalazinyl group via a methylamino connection. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and interactions with biological systems.
The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of diverse derivatives. Its hydroxyl group can be oxidized to form a ketone, while the methylamino group can participate in substitution reactions with electrophiles.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. This compound may modulate the activity of enzymes or receptors by binding to them, influencing various biochemical pathways. The precise molecular targets remain to be fully elucidated but are expected to include proteins involved in key physiological processes.
Research Findings
Recent studies have explored the compound's potential as a pharmaceutical intermediate and its effects on biological systems. For instance, experimental screening against macromolecular targets has indicated that compounds similar to this compound show promise in binding to multiple protein targets, enhancing their therapeutic potential .
Case Studies
- Target Prediction Models : Research utilizing target prediction models has identified numerous protein interactions for compounds within the same chemical class as this compound. A total of 3262 distinct protein targets were predicted based on molecular similarity, indicating a broad spectrum of potential biological activities .
- Library Screening : In a study involving compound libraries, various derivatives were screened for biological activity. The results highlighted the diversity of targets and bioactivities associated with compounds structurally related to this compound, showcasing their relevance in drug discovery and development .
Table 1: Summary of Biological Activity Predictions
| Compound Name | Number of Predicted Targets | Novelty Score |
|---|---|---|
| This compound | 3262 | 0.74 |
| Other Similar Compounds | Varies | Varies |
Table 2: Reaction Types and Products
| Reaction Type | Major Products Formed |
|---|---|
| Oxidation | Cyclobutanone derivatives |
| Reduction | Cyclobutanol derivatives with different substituents |
| Substitution | Various substituted derivatives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
